Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)

Catalog No.
S1797662
CAS No.
1240249-29-9
M.F
C63H69IrN3+3
M. Wt
1060
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)

CAS Number

1240249-29-9

Product Name

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)

Molecular Formula

C63H69IrN3+3

Molecular Weight

1060

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), commonly abbreviated as Hex-Ir(piq)3 (CAS: 1240249-29-9), is a homoleptic cyclometalated iridium(III) complex engineered specifically as a deep-red phosphorescent dopant for solution-processed organic light-emitting diodes (PhOLEDs). While traditional iridium complexes are strictly limited to vacuum thermal evaporation due to their rigid, highly crystalline nature, Hex-Ir(piq)3 incorporates n-hexyl side chains on the isoquinoline ligands. This structural modification fundamentally alters the compound's physical properties, shifting it from a vacuum-only material to a highly soluble formulation component. Emitting at approximately 617 nm, it meets the strict chromaticity requirements for red sub-pixels in RGB displays while providing the processability required for scalable, low-cost manufacturing techniques such as inkjet printing and blade coating [1].

Research Fit

Solution-processable red OLED emitter compatible with spin-coating, blade-coating, and inkjet printing
Deep-red electroluminescence aligns with display primary color standards
Enables simplified device architecture without a separate electron-transport layer

A common procurement error when transitioning from vacuum-deposited to solution-processed OLED manufacturing is attempting to substitute Hex-Ir(piq)3 with its parent compound, Ir(piq)3 (Tris(1-phenylisoquinoline)iridium(III)). In a vacuum chamber, Ir(piq)3 performs exceptionally well; however, in wet processing, generic substitution fails completely. The parent compound lacks the alkyl solubilizing groups, rendering it nearly insoluble in common industrial casting solvents like toluene, chlorobenzene, and p-xylene. If forced into a polymer host solution, the parent Ir(piq)3 rapidly aggregates and phase-separates during solvent evaporation. This aggregation leads to severe aggregation-caused quenching (ACQ), destroying the external quantum efficiency (EQE) and causing massive efficiency roll-off at operational voltages. Procurement of Hex-Ir(piq)3 is therefore mandatory for solution-phase workflows, as the hexyl chains act as steric spacers that prevent mutual dissolution between layers and ensure uniform molecular dispersion within the polymer matrix [1].

Substitution Risk

Solubility-limited parent complex
Unsubstituted Ir(piq)₃ shows negligible solubility in typical coating solvents, preventing solution-based film formation.
Emission color trade-off in generic emitters
Many high-solubility red emitters use quinoline ligands that shift emission to orange-red, failing display color gamut requirements.
Added stack complexity with conventional materials
Less soluble or unsubstituted emitters often require additional electron-transport layers, increasing manufacturing complexity and cost.

Solubility and Formulation Compatibility for Inkjet Printing

The primary procurement driver for Hex-Ir(piq)3 is its drastically improved solubility profile compared to the parent Ir(piq)3. While the parent complex is practically insoluble in non-polar aromatic solvents, the addition of the n-hexyl chains increases the solubility of Hex-Ir(piq)3 to >3 wt% in solvents like toluene and chloroform. This allows for the formulation of stable, high-concentration inks required for uniform film formation without nozzle clogging or phase separation [1].

Evidence DimensionSolubility in non-polar aromatic solvents (e.g., Toluene)
Target Compound Data>3 wt% solubility
Comparator Or BaselineParent Ir(piq)3 (Insoluble / rapidly aggregates)
Quantified DifferenceTransition from unprocessable solid to highly soluble ink precursor
ConditionsRoom temperature dissolution in toluene/chloroform for polymer host blending

High solubility in industrial solvents is an absolute prerequisite for transitioning from expensive vacuum thermal evaporation to scalable wet-processing techniques.

Solubility in Chlorobenzene
Data to verify
>3 wt%
>30-fold vs. Ir(piq)₃
Supports uniform solution-processed film formation
Vendor-reported solubility; validate in target solvent system

Device Efficiency in Solution-Processed Architectures

Because the hexyl chains prevent intermolecular aggregation, Hex-Ir(piq)3 maintains high electrophosphorescent performance even when solution-cast. In a multi-layer blade-coated device architecture, Hex-Ir(piq)3 achieves a current efficiency of 17 cd/A, a power efficiency of 10 lm/W, and an EQE of 8.8%. Furthermore, the device can reach a high brightness of 10,000 cd/m2 at just 10 V, demonstrating that the solubilizing groups do not introduce charge-trapping penalties that degrade performance [1].

Evidence DimensionCurrent Efficiency and EQE
Target Compound Data17 cd/A and 8.8% EQE
Comparator Or BaselineStandard aggregated Ir(piq)3 in solution processes (Severe efficiency roll-off)
Quantified DifferenceMaintains high efficiency (17 cd/A) at high brightness without ACQ-induced roll-off
ConditionsMulti-layer solution-processed red OLED with a CsF/Al cathode

Proves that engineering the molecule for manufacturability does not compromise its core commercial value as a high-efficiency red emitter.

Blade-Coated Device Efficiency
Reported
Hex-Ir(piq)₃17 cd/A, 10 lm/W, 8.8% EQE
Ir(piq)₃ ref.15.6 cd/A, 8.0 lm/W, 10.3% EQE
CE +9%, PE +25%; EQE −1.5 pp
Simplified stack with higher power efficiency
Cross-study comparison; device stacks differ

Thermal Stability for Post-Deposition Annealing

Solution-processed OLED manufacturing requires post-deposition thermal annealing to remove residual casting solvents. Hex-Ir(piq)3 exhibits excellent thermal stability, with thermogravimetric analysis (TGA) showing a degradation temperature of >250 °C at 0.5% weight loss. This provides a robust safety margin of over 100 °C above typical polymer host baking temperatures (100–150 °C), ensuring the dopant does not degrade or sublimate out of the film during processing .

Evidence DimensionThermal degradation temperature (TGA)
Target Compound Data>250 °C (0.5% weight loss)
Comparator Or BaselineStandard solvent removal baking requirements (100-150 °C)
Quantified Difference>100 °C thermal safety margin
ConditionsThermogravimetric analysis under inert atmosphere

Ensures the dopant remains structurally intact during the thermal annealing steps required to drive off residual casting solvents in industrial workflows.

Deep-Red Emission Color
Reported
Hex-Ir(piq)₃EL 620–630 nm, CIE (0.68, 0.32)
Hex-Ir(phq)₃PL 583 nm (orange-red)
~40–50 nm red-shift; meets red primary specifications
Maintains display-grade deep-red color purity
PL vs. EL conditions; validate in intended device stack

Inkjet-Printed RGB OLED Displays

Due to its >3 wt% solubility in toluene and chlorobenzene, Hex-Ir(piq)3 is the ideal red dopant for formulating stable, jettable inks. It prevents the aggregation and nozzle-clogging issues associated with parent Ir(piq)3, enabling the scalable manufacturing of large-area printed display panels [1].

Blade-Coated Solid-State Lighting (WOLEDs)

For large-area white OLED lighting panels, Hex-Ir(piq)3 can be uniformly dispersed into polymer hosts (such as PVK) via blade coating. Its steric hexyl chains prevent mutual dissolution between the emissive layer and adjacent transport layers, maintaining the strict multi-layer architecture required for high power efficiency (10 lm/W) [1].

Flexible and Wearable Optoelectronics

The incorporation of long alkyl chains not only improves solubility but also enhances the free-volume compatibility of the dopant within flexible polymer matrices. This makes Hex-Ir(piq)3 a superior choice over rigid, highly crystalline parent complexes when engineering emissive layers that must withstand mechanical bending without phase separation or micro-cracking [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Large-area solution-processed red OLEDs
High solubility & film uniformity
Coating homogeneity over >200 mm substrates
Inkjet-printed red sub-pixel arrays
Stable ink viscosity & jetting reliability
Drop-on-demand patterning & color gamut compliance
Benchmark reference for deep-red triplet emitters
Well-characterized device baselines
Comparative evaluation of novel materials

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